Imidazol-1-yl-acetic Acid-d2 Hydrochloride chemical structure
Imidazol-1-yl-acetic Acid-d2 Hydrochloride chemical structure
The following technical guide details the structural, synthetic, and analytical parameters of Imidazol-1-yl-acetic Acid-d2 Hydrochloride . This document is designed for research scientists and quality control professionals involved in the development and validation of pharmaceutical impurities, specifically regarding bisphosphonate therapeutics like Zoledronic Acid.
[1]
Chemical Identity & Structural Analysis[2][3][4]
Imidazol-1-yl-acetic Acid-d2 Hydrochloride is the stable, deuterated isotope-labeled salt form of Imidazol-1-yl-acetic acid. It serves as a critical Internal Standard (IS) in the quantitative analysis of pharmaceutical impurities and biological metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Core Identifiers
| Parameter | Detail |
| Chemical Name | 2-(1H-Imidazol-1-yl)acetic-2,2-d2 acid hydrochloride |
| CAS Number (d2) | 1185102-88-8 |
| CAS Number (Parent) | 87266-37-3 (HCl salt); 22884-10-2 (Free acid) |
| Molecular Formula | |
| Molecular Weight | 164.59 g/mol (Salt); 128.13 g/mol (Free Acid) |
| Isotopic Purity | |
| Solubility | Highly soluble in water, methanol; sparingly soluble in acetonitrile.[1][2] |
Structural Integrity
The molecule consists of an imidazole ring nitrogen-linked (N1) to an acetic acid moiety.[2] The deuterium labeling is located at the alpha-carbon (methylene bridge,
Figure 1: Structural connectivity highlighting the position of deuterium labeling at the methylene bridge.
Biological Context & Applications[5][6][7]
Zoledronic Acid Impurity Profiling
The primary industrial application of this compound is as an Internal Standard for quantifying Impurity D (European Pharmacopoeia) in Zoledronic Acid API manufacturing.
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Mechanism: Zoledronic acid synthesis involves the reaction of imidazole-1-acetic acid derivatives.[3][4][5] Residual starting material must be quantified at trace levels (<0.15%).
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Role of d2-IS: Corrects for matrix effects (ion suppression/enhancement) and extraction variability during LC-MS/MS analysis of the highly polar Zoledronic acid matrix.
Metabolic Research
While Imidazole-4-acetic acid is the primary metabolite of histamine (via diamine oxidase), Imidazol-1-yl-acetic acid is a structural isomer often investigated in:
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Nucleotide Metabolism: As a degradation product of substituted imidazoles.
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Bioanalysis: Differentiating between N1- and C4/C5-substituted imidazole isomers in complex biological matrices.
Synthesis & Isotopic Labeling Strategy
To ensure high isotopic purity and prevent back-exchange, the synthesis typically employs a convergent N-alkylation strategy using fully deuterated alkylating agents.
Synthetic Pathway[7][8]
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Nucleophilic Substitution: 1H-Imidazole reacts with tert-butyl chloroacetate-d2 (or ethyl bromoacetate-d2) in the presence of a mild base (
). -
Deprotection: Acidic hydrolysis removes the ester protecting group and forms the hydrochloride salt simultaneously.
Figure 2: Synthetic route for the production of Imidazol-1-yl-acetic Acid-d2 HCl.
Analytical Protocol (LC-MS/MS)[10]
Expert Insight: Because Imidazol-1-yl-acetic acid is a small, highly polar zwitterion, it retains poorly on standard C18 columns. HILIC (Hydrophilic Interaction Liquid Chromatography) or C18-AQ (Aqueous compatible) columns are required for adequate retention and separation from the solvent front.
Chromatographic Conditions
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Column: HILIC Silica or Amide column (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 µm).
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Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).[6]
-
Gradient: High organic start (90% B) ramping down to 50% B to elute the polar analyte.
-
Flow Rate: 0.3–0.4 mL/min.
Mass Spectrometry Parameters (MRM)
Detection is performed in Positive Electrospray Ionization (+ESI) mode. The d2-analog shows a mass shift of +2 Da compared to the analyte.
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Mechanism |
| Analyte (d0) | 127.1 | 81.1 | 20 | Loss of HCOOH (46 Da) |
| Analyte (d0) | 127.1 | 69.1 | 35 | Imidazole ring fragment |
| IS (d2) | 129.1 | 83.1 | 20 | Loss of HCOOH (Retains |
| IS (d2) | 129.1 | 69.1 | 35 | Imidazole ring (Loss of |
Note on Fragmentation: The primary transition (129 -> 83) involves the loss of the carboxylic acid group (as formic acid equivalent) while retaining the deuterated methylene linker attached to the imidazole ring. This ensures the label is tracked in the quantifier ion.
Figure 3: Proposed MS fragmentation pathway for MRM transition selection.
Handling & Stability
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Storage: Hygroscopic solid. Store at -20°C under desiccated conditions.
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Reconstitution: Soluble in water. Stock solutions (1 mg/mL) should be prepared in water or 50:50 Methanol:Water.
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Solution Stability: Deuterium on the alpha-carbon is stable in neutral and acidic solutions. Avoid prolonged exposure to highly basic conditions (pH > 10) and elevated temperatures, which may induce slow H/D exchange.
References
- European Pharmacopoeia (Ph. Eur.). Zoledronic Acid Monohydrate Monograph. (Defines Imidazol-1-yl-acetic acid as Impurity D).
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PubChem . Compound Summary: (1H-Imidazol-1-yl)acetic acid hydrochloride.[2][3] National Library of Medicine.[7] Available at: [Link][7]
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US Food and Drug Administration (FDA) . LC-MS/MS Method for Determination of Antibiotic Residues (General Reference for LC-MS validation). Available at: [Link]
Sources
- 1. Imidazol-1-yl-acetic Acid-d2 Hydrochloride | CAS: 1185102-88-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. guidechem.com [guidechem.com]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. sciforum.net [sciforum.net]
- 5. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrated widely targeted metabolomics and flavoromics reveal processing-driven dynamic changes in functional metabolites of Eucommia ulmoides leaf tea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (1H-Imidazol-1-yl)acetic acid--hydrogen chloride (1/1) | C5H7ClN2O2 | CID 13045369 - PubChem [pubchem.ncbi.nlm.nih.gov]
